BENGHE Foundational & Exploratory

Check Availability & Pricing

N-phenylbenzamidine molecular structure and
weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: N-phenylbenzamidine

Cat. No.: B072455

An In-Depth Technical Guide to the Molecular Structure, Properties, and Analysis of N-
phenylbenzamidine

Abstract

This technical guide provides a comprehensive overview of N-phenylbenzamidine, a
significant chemical entity within the class of aromatic amidines. We delve into its core
molecular structure, physicochemical properties, and established analytical methodologies for
its characterization. With a molecular formula of CisH12N2 and a molecular weight of
approximately 196.25 g/mol , N-phenylbenzamidine serves as a critical building block and
structural motif in various fields, particularly in medicinal chemistry and materials science. This
document is intended for researchers, chemists, and drug development professionals, offering
field-proven insights into its synthesis, spectroscopic identity, and relevance as a
pharmacophore. The guide consolidates data from authoritative chemical databases and
scientific literature to serve as a self-validating reference for laboratory applications.

Introduction to N-phenylbenzamidine: A Versatile
Chemical Scaffold

N-phenylbenzamidine, systematically named N'-phenylbenzenecarboximidamide, is an
organic compound featuring a central carboximidamide functional group (often referred to as
an amidine group) substituted with two phenyl rings.[1][2] One phenyl group is attached to the
carbon atom of the amidine core, while the other is bonded to one of the nitrogen atoms.
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The amidine functional group is of particular interest to medicinal chemists. It is a potent
hydrogen bond donor and can act as a bioisostere for other functional groups, enabling it to
interact strongly with biological targets such as enzymes and receptors. While research on N-
phenylbenzamidine itself is specific, the broader class of N-phenylbenzamide derivatives
(which are structurally related) has been extensively studied for a range of therapeutic
applications, including the development of novel antiviral, anticancer, and antischistosomal
agents.[3][4][5][6][7] This highlights the potential of the N-phenylbenzamidine scaffold as a
foundational structure for designing new pharmacologically active molecules.

Molecular Structure and Physicochemical

Properties
Structural Elucidation and Key Identifiers

The molecular structure of N-phenylbenzamidine is defined by a central carbon atom double-
bonded to an imine nitrogen and single-bonded to an amine nitrogen. This arrangement allows
for resonance, which delocalizes the pi-electrons across the N-C-N system and influences the
group's chemical reactivity and basicity.

Key Identifiers:

e [UPAC Name: N'-phenylbenzenecarboximidamide[1][2]
e Molecular Formula: C13H12N2[1][2][8]

« CAS Number: 1527-91-9[2][9]

e SMILES: C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N[2][8]

« INChl Key: MPYOKHFSBKUKPQ-UHFFFAOYSA-N[1][2]
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Caption: Logical diagram of the N-phenylbenzamidine molecular structure.

Quantitative Physicochemical Data

The following table summarizes the key computed and experimental properties of N-
phenylbenzamidine, which are critical for applications in drug design and chemical synthesis.

Property Value Source

Molecular Weight 196.25 g/mol PubChem[1]

Exact Mass 196.100048391 Da PubChem[1]
XLogP3-AA (Lipophilicity) 2.6 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor 1 PubChem (Computed by
Count Cactvs)

PubChem (Computed by

Rotatable Bond Count 2

Cactvs)
Topological Polar Surface Area  38.4 A2 PubChem (Computed)[10]
Solubility >29.4 yug/mL (at pH 7.4) PubChem (Experimental)[1]

Experimental Protocols: Synthesis and
Characterization
Synthetic Strategy: An Expert's Perspective

The synthesis of N-substituted amidines like N-phenylbenzamidine is a well-established field
in organic chemistry. While numerous specific methods exist, the choice of route is often
dictated by the availability of starting materials and the desired scale. A prevalent and robust
method involves the Pinner reaction or its variations.

Causality Behind the Pinner Reaction Choice: This pathway is advantageous because it starts
from readily available nitriles (in this case, benzonitrile). The reaction proceeds through an
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imidate intermediate, which is then converted to the amidine. This multi-step process allows for
controlled introduction of the different substituent groups (the N-phenyl group), providing high
yields and purity.

A generalized workflow for a Pinner-type synthesis is as follows:

Step 1:
Benzonitrile + Imidate Formation Ethyl benzimidate Step 2:
Anhydrous HCI + Ethanol hydrochloride (Pinner Salt)) Aminolysis
E ;L Purification .
Aniling (CaHeNH:) [ N-Phenylbenzamldlne)—> (Crystallization/Chromatography) (Charactenzed Produca

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of N-phenylbenzamidine.

Protocol for Spectroscopic Characterization

To ensure the identity and purity of synthesized N-phenylbenzamidine, a combination of
spectroscopic methods is required. This multi-faceted approach provides a self-validating
system where data from each technique corroborates the others.

1. Proton Nuclear Magnetic Resonance (*H NMR) Spectroscopy:
o Objective: To confirm the presence and connectivity of protons in the molecule.
e Methodology:

o Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCls or
DMSO-ds).

o Acquire the *H NMR spectrum on a 400 MHz or higher spectrometer.
o Expected Results:

o Aromatic Protons (Ar-H): A complex multiplet region between & 7.0-8.0 ppm, integrating to
10 protons.
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o Amine Protons (N-H): A broad singlet that can appear over a wide chemical shift range
(typically & 5.0-9.0 ppm), integrating to 2 protons. Its position is highly dependent on
solvent and concentration.

. Carbon-13 Nuclear Magnetic Resonance (:33C NMR) Spectroscopy:
Objective: To identify all unique carbon environments in the molecule.
Methodology:

o Use the same sample prepared for *H NMR.

o Acquire a proton-decoupled 13C NMR spectrum.

Expected Results:

o Aromatic Carbons: Multiple signals in the & 120-145 ppm range.

o Amidine Carbon (C=N): A characteristic signal in the downfield region, typically around &
160-170 ppm.

. Mass Spectrometry (MS):
Objective: To determine the molecular weight and confirm the molecular formula.
Methodology:
o Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
o Analyze using Electrospray lonization (ESI) or another soft ionization technique.
Expected Results:

o The mass spectrum should show a prominent peak corresponding to the protonated
molecule [M+H]* at m/z = 197.11.

. Infrared (IR) Spectroscopy:

Objective: To identify the key functional groups present.
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o Methodology:

o Analyze the solid sample using an Attenuated Total Reflectance (ATR) accessory or by
preparing a KBr pellet.

o Expected Results:

[¢]

N-H Stretch: A broad band or multiple sharp peaks in the 3100-3400 cm~1 region.

[e]

C=N Stretch: A strong absorption band around 1630-1660 cm™1,

[e]

C-N Stretch: A band in the 1250-1350 cm~* region.

(¢]

Aromatic C-H Stretch: Signals just above 3000 cm~1.

Relevance and Applications in Drug Development

The structural features of N-phenylbenzamidine make it a compound of significant interest for
drug discovery professionals. The amidine moiety is a key pharmacophore that can establish
crucial interactions with biological targets.

» Hydrogen Bonding: As a strong hydrogen bond donor and acceptor, the amidine group can
mimic the interactions of arginine or other charged residues within an enzyme's active site.

» Basicity: Amidines are among the strongest organic bases, and at physiological pH, they are
often protonated. This positive charge can be critical for forming salt bridges with acidic
residues (e.g., aspartate or glutamate) in target proteins.

o Structural Rigidity and Lipophilicity: The two phenyl groups provide a rigid, lipophilic scaffold
that can be tailored to fit into specific hydrophobic pockets of a target. The measured XLogP
of 2.6 indicates a balanced lipophilicity suitable for many drug candidates.[1]

The utility of the related N-phenylbenzamide scaffold has been demonstrated in the
development of compounds with diverse biological activities, offering a blueprint for the
potential of N-phenylbenzamidine derivatives. Research has shown N-phenylbenzamide
analogs to be active against the pathogen Schistosoma mansoni[4], to possess antiviral
properties against Enterovirus 71[3][6], and to serve as a basis for novel anticancer agents.[5]
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[7] These examples underscore the value of the core structure for generating lead compounds
in modern therapeutic development.

Conclusion

N-phenylbenzamidine is a molecule of fundamental importance, characterized by a molecular
weight of 196.25 g/mol and a unique structure combining a basic amidine core with two
aromatic phenyl rings.[1] Its physicochemical properties, particularly its hydrogen bonding
capacity and balanced lipophilicity, make its scaffold a valuable starting point for the design of
new therapeutic agents. The analytical protocols detailed in this guide, including NMR, MS, and
IR spectroscopy, provide a robust framework for its unambiguous identification and quality
control in a research setting. For scientists and professionals in drug development, a thorough
understanding of N-phenylbenzamidine's molecular characteristics is essential for leveraging
its full potential in the creation of next-generation chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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